REACTION_CXSMILES
|
[CH:1](O)=[O:2].[N+:4]([CH2:6][C:7]([O:9][CH3:10])=[O:8])#[C-:5].CC(C)([O-])C.[K+]>C1COCC1>[O:2]1[CH:1]=[C:6]([C:7]([O:9][CH3:10])=[O:8])[N:4]=[CH:5]1 |f:2.3|
|
Name
|
1,1-carbonyldimidazole
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
25.5 g
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](#[C-])CC(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](#[C-])CC(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirring for 15 min) at 0° C
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
During the addition (exothermic)
|
Type
|
CUSTOM
|
Details
|
reached to 20° C.
|
Type
|
CUSTOM
|
Details
|
the ice-bath was removed
|
Type
|
STIRRING
|
Details
|
stirring the mixture at room temperature for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The above mixture was quenched with 100 ml of acetic acid
|
Type
|
CUSTOM
|
Details
|
was removed in vacuo, and 1000 ml of chloroform
|
Type
|
ADDITION
|
Details
|
was added to the residual mixture
|
Type
|
WASH
|
Details
|
The organic layer was washed with water (2×200 ml), saturated sodium bicarbonate solution (1×100 ml), water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting residue was chromatographed on silica (methylene chloride/hexane/ether 7:2:1)
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C=NC(=C1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.5 g | |
YIELD: PERCENTYIELD | 37% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |